molecular formula C19H16F3N3OS B2582545 2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide CAS No. 1394798-83-4

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide

Cat. No.: B2582545
CAS No.: 1394798-83-4
M. Wt: 391.41
InChI Key: CBWATFDXRFISML-UHFFFAOYSA-N
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Description

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide is a complex organic compound that features a cyano group, a cyclopentyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide typically involves multiple steps. One common method involves the reaction of a cyanoacetamide derivative with a thiazole compound under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
  • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

Uniqueness

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-cyano-N-cyclopentyl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c20-19(21,22)14-7-5-12(6-8-14)18-25-16(11-27-18)9-13(10-23)17(26)24-15-3-1-2-4-15/h5-9,11,15H,1-4H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWATFDXRFISML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=CC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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